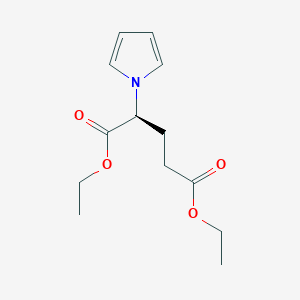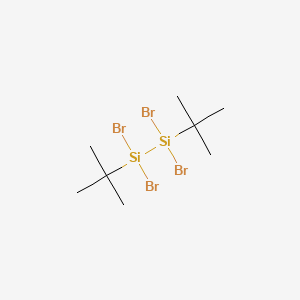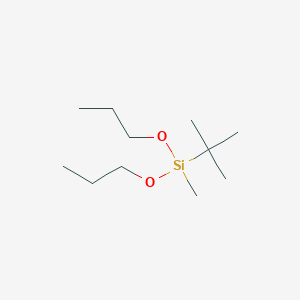![molecular formula C23H24O3 B12555956 4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) CAS No. 189310-02-9](/img/structure/B12555956.png)
4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) is a chemical compound with the molecular formula C25H28O3 It is known for its unique structure, which includes two phenol groups connected by a methylene bridge to a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) typically involves the reaction of 2-hydroxybenzaldehyde with 3,5-dimethylphenol in the presence of a catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Halogenated phenols and other substituted products.
Applications De Recherche Scientifique
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound’s antioxidant properties may also play a role in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks the hydroxyphenyl group.
Bisphenol A: Another bisphenol compound with different substituents on the phenol rings.
Uniqueness
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) is unique due to the presence of the hydroxyphenyl group, which imparts different chemical and biological properties compared to other bisphenol compounds. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
189310-02-9 |
|---|---|
Formule moléculaire |
C23H24O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-[(4-hydroxy-2,6-dimethylphenyl)-(2-hydroxyphenyl)methyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C23H24O3/c1-13-9-17(24)10-14(2)21(13)23(19-7-5-6-8-20(19)26)22-15(3)11-18(25)12-16(22)4/h5-12,23-26H,1-4H3 |
Clé InChI |
HGVQSFAQDJSIES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(C2=CC=CC=C2O)C3=C(C=C(C=C3C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




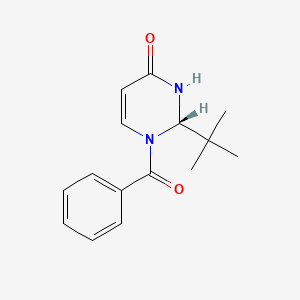
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
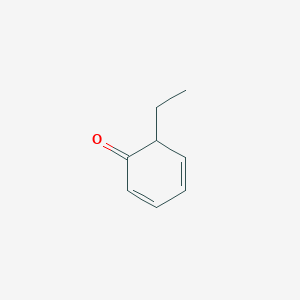
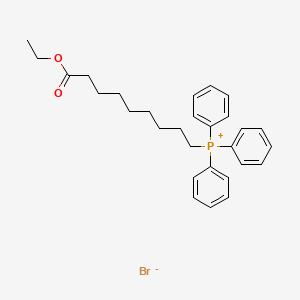
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)

